

Spectroscopic Analysis of Methyl 3-fluoro-4-hydroxybenzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 3-fluoro-4-hydroxybenzoate
Cat. No.:	B1588349

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Introduction

Methyl 3-fluoro-4-hydroxybenzoate (CAS No. 403-01-0) is a fluorinated aromatic compound with significance as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.^[1] Its chemical structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on the benzene ring, imparts unique electronic properties and reactivity, making it a molecule of interest for researchers in drug discovery and materials science. The molecular formula of this compound is $C_8H_7FO_3$, and it has a molecular weight of 170.14 g/mol .^[1]

A thorough spectroscopic characterization is paramount to confirm the identity and purity of **Methyl 3-fluoro-4-hydroxybenzoate**. This technical guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation of these spectra is crucial for verifying the molecular structure and for quality control in synthetic processes.

While direct experimental spectra for **Methyl 3-fluoro-4-hydroxybenzoate** are not readily available in public databases, this guide will leverage data from closely related analogs and predictive models to provide a comprehensive analysis of the expected spectral features. This approach allows for a robust understanding of the key spectroscopic signatures of the title compound.

Molecular Structure and Spectroscopic Rationale

The structural features of **Methyl 3-fluoro-4-hydroxybenzoate** dictate its spectroscopic behavior. Understanding these features is key to interpreting the resulting spectra.

Caption: Molecular structure of **Methyl 3-fluoro-4-hydroxybenzoate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra of a solid sample like **Methyl 3-fluoro-4-hydroxybenzoate** would involve:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Record the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in assignments.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OCH ₃	~3.9	Singlet (s)	N/A	3H
Ar-H (position 5)	~7.6	Doublet (d)	~8.5	1H
Ar-H (position 2)	~7.5	Doublet of doublets (dd)	J(H,H) ~8.5, J(H,F) ~11.0	1H
Ar-H (position 6)	~7.0	Doublet (d)	J(H,F) ~2.0	1H
-OH	5.0 - 6.0 (variable)	Broad Singlet (br s)	N/A	1H

Interpretation:

- The methoxy (-OCH₃) protons will appear as a sharp singlet, typically downfield around 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom.
- The aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
 - The proton at position 5 is expected to be a doublet due to coupling with the neighboring proton at position 6.
 - The proton at position 2 will likely be a doublet of doublets, coupling to the proton at position 6 and the fluorine at position 3.
 - The proton at position 6 will also be split, likely appearing as a doublet with a smaller coupling constant due to coupling with the fluorine at position 3.
- The hydroxyl (-OH) proton signal is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may not show clear coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~165
C-F	~155 (d, ${}^1\text{JCF} \approx 245$ Hz)
C-OH	~148
C (ester attached)	~125
C-H (aromatic)	115-130
C-H (aromatic)	115-130
C-H (aromatic)	115-130
-OCH ₃	~52

Interpretation:

- The carbonyl carbon of the ester will be the most downfield signal, around 165 ppm.
- The carbon directly bonded to the fluorine atom (C-F) will show a large coupling constant (${}^1\text{JCF}$) and will be significantly downfield.
- The carbon attached to the hydroxyl group (C-OH) will also be in the downfield region of the aromatic signals.
- The remaining aromatic carbons will appear in the typical range of 115-130 ppm.
- The methoxy carbon (-OCH₃) will be the most upfield signal, around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR

- Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .

Predicted IR Data and Interpretation

Wavenumber (cm^{-1})	Vibration	Functional Group
3500-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
~1720	C=O stretch	Ester carbonyl
~1600, ~1480	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester
~1100	C-F stretch	Aryl-Fluoride

Interpretation:

- A broad absorption band in the region of 3500-3200 cm^{-1} is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
- The strong, sharp peak around 1720 cm^{-1} is indicative of the C=O stretching vibration of the ester functional group.
- Absorptions in the 1600-1480 cm^{-1} region are due to C=C stretching vibrations within the aromatic ring.
- The C-O stretching of the ester will likely appear around 1250 cm^{-1} .
- The C-F stretching vibration is expected to be a strong band around 1100 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI will lead to more fragmentation, while ESI will likely show the protonated molecular ion.
- **Data Acquisition:** The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

Predicted MS Data and Interpretation

m/z	Ion
170	$[M]^+$ (Molecular Ion)
139	$[M - \text{OCH}_3]^+$
111	$[M - \text{COOCH}_3]^+$

Interpretation:

- The molecular ion peak ($[M]^+$) is expected at an m/z of 170, corresponding to the molecular weight of the compound.
- A common fragmentation pathway for methyl esters is the loss of the methoxy radical ($-\text{OCH}_3$), which would result in a fragment ion at m/z 139.
- Another likely fragmentation is the loss of the entire methoxycarbonyl group ($-\text{COOCH}_3$), leading to a fragment at m/z 111.
- In ESI-MS, the protonated molecule $[M+\text{H}]^+$ would be observed at m/z 171. PubChem predicts several adducts including $[M+\text{Na}]^+$ at m/z 193.03 and $[M-\text{H}]^-$ at m/z 169.03.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectra provides a powerful methodology for the unambiguous identification and characterization of **Methyl 3-fluoro-4-hydroxybenzoate**. The predicted data, based on established spectroscopic principles and data from analogous compounds, offers a clear roadmap for researchers to confirm the structure and purity of their synthesized material. This multi-technique approach ensures a high degree of confidence in the identity of the compound, which is a critical step in any research and development endeavor.

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References

- 1. nbinno.com [nbinno.com]
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